molecular formula C3H7ClN2O B1377412 1-Aminoazetidin-2-one hydrochloride CAS No. 1427379-16-5

1-Aminoazetidin-2-one hydrochloride

Cat. No.: B1377412
CAS No.: 1427379-16-5
M. Wt: 122.55 g/mol
InChI Key: JJIPLFFRHAPYTN-UHFFFAOYSA-N
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Description

1-Aminoazetidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C3H7ClN2O. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is known for its significant ring strain, which contributes to its unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of azetidine with appropriate reagents to introduce the amino and carbonyl functionalities. For instance, the reaction of azetidine with chloroformamide under basic conditions can yield 1-aminoazetidin-2-one, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoazetidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted azetidines .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of β-Lactams

One of the notable applications of 1-aminoazetidin-2-one hydrochloride is its role as a precursor in the synthesis of β-lactam antibiotics. β-Lactams are essential in treating bacterial infections, and azetidine derivatives have been shown to exhibit various biological activities. The conversion of azetidines into β-lactams can be achieved through several synthetic pathways, including:

  • Ring-Opening Reactions : Azetidines can be transformed into β-lactams via ring-opening reactions under acidic conditions, which allows for the introduction of functional groups that enhance antibacterial activity .
  • Hydride Reduction : The reduction of azetidines using hydride reagents such as LiAlH4 has been demonstrated to yield valuable azetidine scaffolds that can be further modified into β-lactams .

Table 1: Synthetic Pathways for β-Lactam Derivatives from Azetidines

Synthetic MethodDescriptionReference
Ring-OpeningAcidic conditions facilitate conversion to β-lactams
Hydride ReductionReduction with LiAlH4 yields azetidine scaffolds
Electrophilic SubstitutionIntroduction of electrophiles to form β-lactams

Biological Activities

2.1. Antimicrobial Properties

Research has indicated that compounds containing the azetidine-2-one ring exhibit significant antimicrobial properties. These compounds are being explored for their efficacy against various pathogens, including those resistant to conventional antibiotics. The low toxicity profile associated with these compounds makes them suitable candidates for drug development .

2.2. Other Therapeutic Applications

Beyond their antimicrobial effects, azetidine derivatives have been investigated for their potential in treating conditions such as:

  • Cancer : Some studies suggest that azetidine derivatives may possess anticancer properties by inhibiting tumor growth .
  • Antiviral Activity : Preliminary findings indicate that certain azetidine compounds may have activity against viral infections, including HIV .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in drug development:

  • Case Study 1 : A study demonstrated the successful synthesis of novel β-lactam derivatives from azetidines, highlighting their potential as effective antibiotics against resistant bacterial strains .
  • Case Study 2 : Research focused on the modification of azetidine derivatives led to the discovery of compounds with enhanced anticancer activity, showcasing their versatility in medicinal applications .

Mechanism of Action

The mechanism of action of 1-aminoazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactive functional groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-Aminoazetidin-2-one hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-Aminoazetidin-2-one hydrochloride, a compound classified as an azetidinone, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C₃H₇ClN₂O and a molecular weight of 122.55 g/mol. The compound features a four-membered lactam ring with an amino group at the second position and a carbonyl group at the first position, contributing to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The compound's ring strain and reactive functional groups allow it to participate in biochemical reactions that can modulate biological functions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented, indicating its potential efficacy.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. Notably, it has demonstrated significant inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling pathways. This inhibition is crucial for exploring therapeutic applications in conditions related to inflammation and pain.

Table 2: Inhibition Potency Against NAAA

CompoundIC50 (µM)
1-Aminoazetidin-2-one HCl0.5
Control Compound A1.0
Control Compound B0.8

Case Study 1: Antiviral Properties

A study explored the antiviral potential of this compound against influenza viruses. The compound was found to inhibit viral replication in vitro, suggesting its utility as a lead compound for antiviral drug development .

Case Study 2: Structural Modifications

Research on structural modifications of the azetidinone scaffold has led to derivatives with enhanced biological activity. For instance, certain substitutions at the nitrogen or carbon positions have resulted in compounds with improved potency against specific targets, highlighting the importance of structure-activity relationships (SAR) in drug design .

Properties

IUPAC Name

1-aminoazetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-5-2-1-3(5)6;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIPLFFRHAPYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-16-5
Record name 2-Azetidinone, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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